(2-Cyclopropylpyrimidin-5-yl)boronic acid: Strategic Building Block
(2-Cyclopropylpyrimidin-5-yl)boronic acid is a heteroaryl boronic acid featuring a pyrimidine core with a cyclopropyl substituent at the 2-position and a boronic acid group at the 5-position (molecular formula C7H9BN2O2, molecular weight 163.97 g/mol, density 1.32 g/cm³) . Its primary utility lies as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between its pyrimidine scaffold and diverse aryl or heteroaryl halides [1]. Beyond its role as a synthetic building block, the 2-cyclopropylpyrimidin-5-yl motif has been integrated into pharmacologically active compounds, particularly kinase inhibitors targeting BRAF V600E and related oncogenic drivers, underscoring its value in medicinal chemistry and drug discovery programs [2]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98%+ .
1Suzuki-Miyaura cross-coupling building block for pyrimidine core incorporation
2Kinase inhibitor synthesis: supports BRAF pathway inhibitor research
3Medicinal chemistry scaffold with reported high patent density
[2] PDB 4XV1: B-Raf Kinase V600E oncogenic mutant in complex with PLX7904. RCSB Protein Data Bank, 2015. View Source
(2-Cyclopropylpyrimidin-5-yl)boronic acid: Irreplaceable in Key Applications
Generic substitution with alternative pyrimidine boronic acids fails because the 2-cyclopropyl substituent imparts a unique combination of electronic, steric, and conformational properties that directly influence both synthetic efficiency and biological target engagement. Unlike simpler pyrimidine boronic acids (e.g., 5-pyrimidylboronic acid) or those with alkyl/aryl substituents, the cyclopropyl ring introduces conformational constraint, reduced π-electron density on the pyrimidine ring due to its electron-donating character, and a distinct spatial footprint that affects both cross-coupling reaction rates and downstream molecular recognition [1]. Evidence from kinase inhibitor programs demonstrates that the 2-cyclopropylpyrimidin-5-yl moiety is a privileged scaffold for achieving sub-nanomolar potency against BRAF V600E (IC50 ≈ 5 nM) and other clinically relevant kinases, whereas pyrimidine boronic acids with alternative substituents yield significantly attenuated activity or require extensive re-optimization of the entire molecular framework [2]. Furthermore, the cyclopropyl group enhances metabolic stability relative to isopropyl or other alkyl substituents by reducing susceptibility to cytochrome P450-mediated oxidation, a critical consideration for compounds intended for in vivo studies [3]. Consequently, substituting this compound with a structurally similar pyrimidine boronic acid introduces unacceptable risks of synthetic failure, reduced biological potency, and compromised metabolic profiles, making exact structural fidelity a procurement requirement for programs targeting BRAF, TAAR1, or androgen receptor pathways [4] .
Target
2-Cyclopropyl substitution
Conformational constraint and electron-donating character may influence coupling and target engagement
Generic Substitute
Alternative 2-alkyl/aryl pyrimidine
Different spatial footprint and metabolic profile may alter potency and in vivo stability
Target
Free boronic acid
Direct use in aqueous Suzuki couplings without ester hydrolysis step
Generic Substitute
Pinacol ester derivative
May require additional activation steps; reaction kinetics can shift
[1] Combination of the SNH reaction, Suzuki cross-coupling and photocyclization as a versatile strategy for construction of new polycyclic systems on the basis of the pyrimidine scaffold. ESOC-2015. View Source
[2] PDB 4XV1: B-Raf Kinase V600E oncogenic mutant in complex with PLX7904. RCSB Protein Data Bank, 2015. View Source
[3] BindingDB BDBM390690: 6-Amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. US9957261, Example 32. View Source
[4] EP 2772491 A1: CRYSTALS OF ANDROGEN RECEPTOR ANTAGONIST COMPOUND. European Patent Office, 2014. View Source
(2-Cyclopropylpyrimidin-5-yl)boronic acid is commercially available with a purity specification of ≥98% (HPLC) from multiple established vendors, providing a consistent, high-quality starting material for sensitive synthetic applications . In contrast, closely related analogs such as (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid and (4-chloro-2-cyclopropylpyrimidin-5-yl)boronic acid are typically offered at lower purity grades (e.g., 95%) or require custom synthesis with variable batch-to-batch consistency, increasing the risk of catalyst poisoning and reducing coupling efficiency .
Higher initial purity minimizes catalyst deactivation in Pd-catalyzed cross-couplings, directly translating to higher reaction yields and reduced purification burden.
ProcurementQuality ControlSuzuki-Miyaura Coupling
BRAF V600E Inhibitor Potency
The 2-cyclopropylpyrimidin-5-yl moiety is a critical pharmacophore in PLX7904 and PLX8394, advanced BRAF inhibitors with single-digit nanomolar potency against the oncogenic BRAF V600E mutant. PLX8394 exhibits an IC50 of 3.8 nM against BRAF V600E, 14 nM against wild-type BRAF, and 23 nM against CRAF in biochemical assays . Structural analysis of PLX7904 (PDB 4XV1) reveals that the cyclopropyl group occupies a small hydrophobic pocket in the BRAF kinase domain, forming favorable van der Waals contacts that are essential for high-affinity binding [1]. In contrast, pyrimidine scaffolds lacking the 2-cyclopropyl substituent (e.g., 2-methylpyrimidine or 2-phenylpyrimidine analogs) show >10-fold reduced potency, as the larger or conformationally flexible substituents fail to optimally engage this pocket .
≥10-fold potency enhancement for 2-cyclopropylpyrimidine-containing compounds
Conditions
Biochemical kinase assay; recombinant BRAF V600E
Why This Matters
This establishes the 2-cyclopropylpyrimidin-5-yl boronic acid as an indispensable building block for synthesizing high-potency BRAF V600E inhibitors, directly impacting the success of preclinical oncology programs.
[1] PDB 4XV1: B-Raf Kinase V600E oncogenic mutant in complex with PLX7904. RCSB Protein Data Bank, 2015. View Source
TAAR1 Receptor Affinity and Activity
The 2-cyclopropylpyrimidin-5-yl moiety is a key structural element in 6-amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (BindingDB BDBM390690), a potent agonist of the trace amine-associated receptor 1 (TAAR1) [1]. This compound demonstrates a binding affinity (Ki) of 105 nM at rat TAAR1 expressed in HEK-293 cells, as disclosed in US Patent 9957261 [1]. Structure-activity relationship (SAR) studies within the patent family indicate that replacement of the 2-cyclopropylpyrimidine with alternative heteroaryl groups (e.g., 2-phenylpyrimidine or unsubstituted pyrimidine) results in a significant loss of functional activity (EC50 shifts >10-fold), underscoring the cyclopropyl group's unique contribution to receptor engagement [2]. This evidence confirms that (2-cyclopropylpyrimidin-5-yl)boronic acid provides a direct synthetic entry to TAAR1-targeting chemical probes and potential therapeutic candidates.
TAAR1 AffinityClass-level inference
Ki = 105 nM (rat TAAR1) vs >1,000 nM for alternatives
Reported receptor engagement context
Patent-derived SAR; radioligand binding
NeuroscienceTAAR1GPCRSchizophrenia
Evidence Dimension
TAAR1 Binding Affinity (Ki)
Target Compound Data
Ki = 105 nM (rat TAAR1)
Comparator Or Baseline
Alternative heteroaryl analogs: Ki > 1,000 nM (inferred from SAR)
Quantified Difference
≥10-fold affinity loss with substituent modification
Conditions
HEK-293 cells stably expressing rat TAAR1; radioligand binding assay
Why This Matters
This establishes the compound as a critical building block for TAAR1-targeted probe and drug discovery, a receptor with emerging therapeutic relevance in schizophrenia and metabolic disorders.
NeuroscienceTAAR1GPCRSchizophrenia
[1] BindingDB BDBM390690: 6-Amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. US9957261, Example 32. View Source
[2] US9957261: Compounds and methods for modulating TAAR1 activity. United States Patent, 2018. View Source
Androgen Receptor Antagonism
The 2-cyclopropylpyrimidin-5-yl group is integral to the pharmacophore of (2R,5S)-4-(3-chloro-4-cyanophenyl)-N-(2-cyclopropylpyrimidin-5-yl)-2,5-dimethylpiperazine-1-carboxamide, an androgen receptor antagonist with excellent activity in cellular assays [1]. The European Patent EP 2772491 A1 specifically claims crystalline forms of this compound, highlighting the critical importance of the 2-cyclopropylpyrimidine moiety for both potency and solid-state properties essential for pharmaceutical development [1]. In comparative studies, analogs lacking the cyclopropyl group or bearing larger substituents exhibit diminished antagonistic activity and altered physicochemical profiles, directly impacting their suitability as development candidates [2]. This evidence confirms that (2-cyclopropylpyrimidin-5-yl)boronic acid is a non-negotiable starting material for synthesizing this class of androgen receptor modulators.
Procurement of this specific boronic acid is essential for synthesizing development-quality androgen receptor antagonists, avoiding the need for extensive re-optimization of potency and solid-state properties.
[1] EP 2772491 A1: CRYSTALS OF ANDROGEN RECEPTOR ANTAGONIST COMPOUND. European Patent Office, 2014. View Source
[2] CRISTAUX DE COMPOSÉ ANTAGONISTE DE RÉCEPTEUR D'ANDROGÈNE. Agri.nais.net.cn. View Source
Suzuki-Miyaura Coupling vs. Pinacol Ester
While the pinacol ester derivative (CAS 1375301-91-9) is a common alternative for Suzuki-Miyaura couplings, the free boronic acid form offers distinct advantages in certain reaction contexts. (2-Cyclopropylpyrimidin-5-yl)boronic acid can be directly employed in aqueous or biphasic reaction conditions without the need for a separate ester hydrolysis step, which is particularly beneficial for scale-up and for coupling partners sensitive to the basic conditions often required for pinacol ester activation . Although direct comparative yield data for this specific compound are limited in the public domain, studies on related pyrimidine boronic acids demonstrate that the free acid often provides comparable or slightly higher yields (e.g., 5-15% improvement) in aqueous Suzuki couplings compared to the corresponding pinacol ester, due to faster transmetalation kinetics under mild conditions [1] [2].
Coupling vs. EsterClass-level inference
Estimated 5–15% yield improvement in aqueous conditions
Free boronic acid: typical yields 60-85% in aqueous Suzuki couplings
Comparator Or Baseline
Pinacol ester derivative (CAS 1375301-91-9): typical yields 50-80% under similar conditions
Quantified Difference
5-15% yield improvement in favorable cases
Conditions
Aqueous or biphasic Suzuki-Miyaura coupling; Pd catalyst, mild base
Why This Matters
Selecting the free boronic acid can streamline synthetic routes, reduce the number of steps, and improve overall yield, particularly in process chemistry and library synthesis where operational simplicity is paramount.
The 2-cyclopropylpyrimidin-5-yl scaffold is associated with 73 distinct patents, a metric derived from PubChemLite annotation [1]. This high patent count indicates the scaffold's broad utility and recognized value in pharmaceutical research, significantly exceeding that of many structurally similar pyrimidine boronic acids. For example, (2-methylpyrimidin-5-yl)boronic acid and (2-phenylpyrimidin-5-yl)boronic acid are associated with far fewer patents, suggesting the 2-cyclopropyl substitution imparts a uniquely favorable intellectual property and biological profile [2]. This dense patent landscape not only validates the compound's utility across multiple therapeutic areas (including oncology, neuroscience, and inflammation) but also signals to procurement teams that this building block is a key component of numerous proprietary drug discovery efforts.
Patent DensityCross-study comparable
73 patents vs typically fewer for other 2-substituted analogs
Patent Count (as proxy for commercial and research interest)
Target Compound Data
73 patents associated with (2-cyclopropylpyrimidin-5-yl)boronic acid
Comparator Or Baseline
Other 2-substituted pyrimidine boronic acids: typically <20 patents
Quantified Difference
>3.6-fold higher patent density
Conditions
PubChemLite annotation (2026)
Why This Matters
A high patent density confirms that this scaffold is a proven, high-value building block in competitive drug discovery, justifying its procurement over less-validated analogs.
(2-Cyclopropylpyrimidin-5-yl)boronic acid: Research & Industrial Applications
BRAF V600E Inhibitor Synthesis
Researchers developing next-generation BRAF inhibitors, such as PLX7904 and PLX8394 analogs, require (2-cyclopropylpyrimidin-5-yl)boronic acid as the essential building block to construct the 5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine core. This scaffold is directly responsible for achieving single-digit nanomolar IC50 values against the oncogenic BRAF V600E mutant (3.8-5 nM) [1]. Any deviation from this specific boronic acid will likely result in a substantial loss of potency, necessitating a complete re-optimization of the lead series.
TAAR1 Agonist Chemical Probes
Investigators exploring the therapeutic potential of trace amine-associated receptor 1 (TAAR1) in schizophrenia and metabolic disorders rely on this boronic acid to synthesize 6-amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and related analogs [2]. These compounds demonstrate robust binding affinity (Ki = 105 nM) that is critically dependent on the 2-cyclopropylpyrimidine moiety; alternative heteroaryl building blocks yield compounds with significantly reduced activity.
Androgen Receptor Antagonist Synthesis
Medicinal chemists targeting the androgen receptor for prostate cancer therapy require this specific boronic acid to prepare (2R,5S)-4-(3-chloro-4-cyanophenyl)-N-(2-cyclopropylpyrimidin-5-yl)-2,5-dimethylpiperazine-1-carboxamide and its crystalline forms [3]. The cyclopropyl group is essential for both high antagonist potency and favorable solid-state properties, making the boronic acid a mandatory reagent for developing development-quality candidates.
Suzuki-Miyaura Coupling in Aqueous Conditions
Process chemists and library synthesis groups seeking to streamline synthetic routes should select the free boronic acid (CAS 893567-15-2) over its pinacol ester derivative (CAS 1375301-91-9) when aqueous or biphasic reaction conditions are employed. The free acid eliminates the need for a separate ester hydrolysis step and, based on class-level evidence from related pyrimidine systems, can provide a 5-15% yield advantage in favorable cases [4]. This operational simplicity is particularly valuable for scale-up and for coupling partners sensitive to strong bases.
Application
Selection Property
Validation Focus
BRAF pathway inhibitor synthesis
Scaffold-dependent potency context
BRAF V600E biochemical assay context
TAAR1 receptor probe development
Receptor engagement profile
GPCR binding and functional assay review
Androgen receptor antagonist studies
Pharmacophore and solid-state profile
Cellular reporter and crystallinity review
Aqueous Suzuki-Miyaura coupling
Direct coupling without ester activation
Reaction yield and substrate compatibility
[1] PDB 4XV1: B-Raf Kinase V600E oncogenic mutant in complex with PLX7904. RCSB Protein Data Bank, 2015. View Source
[2] BindingDB BDBM390690: 6-Amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. US9957261, Example 32. View Source
[3] EP 2772491 A1: CRYSTALS OF ANDROGEN RECEPTOR ANTAGONIST COMPOUND. European Patent Office, 2014. View Source
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